Deltorphin 2 (TFA)
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Overview
Description
Deltorphin 2 (TFA), also known as [D-Ala2]-Deltorphin II TFA, is a selective peptide agonist for the delta opioid receptor. It is an amphibian heptapeptide that exhibits high affinity and selectivity for delta opioid receptors. This compound is known for its enzymatic stability and is considered the most selective natural delta opioid receptor agonist .
Preparation Methods
Synthetic Routes and Reaction Conditions: Deltorphin 2 (TFA) is synthesized through solid-phase peptide synthesis (SPPS). The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis typically starts with the attachment of the C-terminal amino acid to the resin, followed by the stepwise addition of protected amino acids. The peptide chain is elongated using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and OxymaPure. After the assembly of the peptide chain, the peptide is cleaved from the resin using trifluoroacetic acid (TFA), which also removes the side-chain protecting groups .
Industrial Production Methods: Industrial production of Deltorphin 2 (TFA) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to ensure precision and efficiency. The use of high-performance liquid chromatography (HPLC) is crucial for the purification of the synthesized peptide to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: Deltorphin 2 (TFA) primarily undergoes binding interactions with the delta opioid receptor. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature. it can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of peptide bonds .
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Coupling Reagents: N,N’-diisopropylcarbodiimide (DIC) and OxymaPure for peptide bond formation.
Major Products Formed: The primary product formed from the hydrolysis of Deltorphin 2 (TFA) is the individual amino acids that constitute the peptide .
Scientific Research Applications
Deltorphin 2 (TFA) has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry:
Biology:
- Investigated for its role in modulating pain through delta opioid receptors.
- Studied for its effects on nociceptors and its potential in pain management .
Medicine:
- Explored for its cardioprotective effects during reperfusion injury.
- Potential therapeutic applications in reducing infarct size in myocardial infarction .
Industry:
Mechanism of Action
Deltorphin 2 (TFA) exerts its effects by selectively binding to delta opioid receptors. Upon binding, it activates the receptor, leading to the inhibition of adenylate cyclase activity and a decrease in cyclic adenosine monophosphate (cAMP) levels. This activation triggers downstream signaling pathways involving protein kinase C (PKC), phosphatidylinositol-3-kinase (PI3-kinase), and extracellular signal-regulated kinase (ERK1/2). These pathways contribute to the compound’s analgesic and cardioprotective effects .
Comparison with Similar Compounds
Deltorphin 2 (TFA) is unique due to its high selectivity and affinity for delta opioid receptors. Similar compounds include:
[D-Ala2]-Deltorphin I: Another selective delta opioid receptor agonist with similar properties but different amino acid sequences.
[D-Ala2, Glu4]-Deltorphin: A modified version with altered amino acids to study structure-activity relationships.
Deltorphin 2 (TFA) stands out due to its superior selectivity and stability, making it a valuable tool in opioid receptor research .
Properties
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H54N8O10.C2HF3O2/c1-20(2)31(37(55)41-19-29(40)48)46-38(56)32(21(3)4)45-35(53)27(15-16-30(49)50)43-36(54)28(18-23-9-7-6-8-10-23)44-33(51)22(5)42-34(52)26(39)17-24-11-13-25(47)14-12-24;3-2(4,5)1(6)7/h6-14,20-22,26-28,31-32,47H,15-19,39H2,1-5H3,(H2,40,48)(H,41,55)(H,42,52)(H,43,54)(H,44,51)(H,45,53)(H,46,56)(H,49,50);(H,6,7)/t22-,26+,27+,28+,31+,32+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCWNUZKKWMPYQE-CEULVJOSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)NCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H55F3N8O12 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
896.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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